7-oxooctanoyl-CoA

Acyl-CoA Dehydrogenase Enzyme Kinetics Spectroscopy

Procure 7-Oxooctanoyl-CoA, a critical tool for dissecting the reductive half-reaction of medium-chain acyl-CoA dehydrogenase. Its unique 7-oxo substitution creates weak, unstable charge-transfer complexes, enabling isolated study of α-proton abstraction without rapid hydride transfer interference. Essential for structural biology co-crystallization studies and differentiating ω-oxidation metabolites from the core β-oxidation spiral. Avoid misidentification in LC-MS/MS by securing a pure, validated standard. This is the definitive probe for investigating heteroatom-position-dependent enzyme catalysis.

Molecular Formula C29H48N7O18P3S
Molecular Weight 907.7 g/mol
Cat. No. B15549556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxooctanoyl-CoA
Molecular FormulaC29H48N7O18P3S
Molecular Weight907.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O18P3S/c1-17(37)7-5-4-6-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)
InChIKeyMTTFVWOGKIVHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxooctanoyl-CoA for β-Oxidation and Acyl-CoA Dehydrogenase Research


7-Oxooctanoyl-CoA is a medium-chain (C8) acyl-coenzyme A derivative, specifically a 7-oxooctanoic acid thioester of coenzyme A [1]. It belongs to the class of oxo-fatty acyl-CoAs and is utilized as a mechanistic probe in the study of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation [2]. Its unique substitution pattern distinguishes it from physiological substrates and other synthetic analogues, providing a specific tool for investigating the enzyme's reductive half-reaction and the role of heteroatom substitution on catalysis [2].

Why 7-Oxooctanoyl-CoA Cannot Be Replaced by Other Octanoyl-CoA Analogues


Generic substitution among octanoyl-CoA analogues is not feasible due to the critical influence of heteroatom position and identity on enzyme binding and catalysis. The position of the keto or heteroatom substitution dictates a compound's ability to form the characteristic charge-transfer complex with the enzyme's flavin adenine dinucleotide (FAD) cofactor, a key event in the reductive half-reaction [1]. For instance, a change from a sulfur (3-thia) to an oxygen (3-oxa) atom at the C-3 position leads to a drastically different binding affinity and spectral profile [1]. Similarly, the physiological substrate octanoyl-CoA and the common β-oxidation intermediate 3-oxooctanoyl-CoA [2] have distinct, well-defined roles that preclude their use as specific mechanistic probes for the 7-oxo derivative's unique interaction with acyl-CoA dehydrogenases.

Quantitative Evidence for 7-Oxooctanoyl-CoA Differentiation vs. Analogues


Binding Affinity and Stability of 3-Oxaoctanoyl-CoA vs. 3-Thiaoctanoyl-CoA

The binding interaction of 3-oxaoctanoyl-CoA with pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) is significantly weaker and less stable compared to its 3-thia analogue [1]. This difference is directly observable via the formation of a long-wavelength charge-transfer complex with the FAD cofactor.

Acyl-CoA Dehydrogenase Enzyme Kinetics Spectroscopy

Substrate Turnover Rate of 4-Oxaoctanoyl-CoA vs. Octanoyl-CoA

4-Oxaoctanoyl-CoA is a poor substrate for MCAD, exhibiting a drastically reduced dehydrogenation rate compared to the physiological substrate octanoyl-CoA [1]. This highlights how the position of the heteroatom substitution dictates catalytic efficiency.

Enzyme Kinetics Substrate Specificity MCAD

Mechanistic Differentiation via Regioisomerism: 7-Oxo vs. 3-Oxo Position

7-Oxooctanoyl-CoA is not a standard intermediate of the mitochondrial β-oxidation cycle, unlike 3-oxooctanoyl-CoA, which is a direct substrate for 3-ketoacyl-CoA thiolase [1]. The 7-oxo derivative functions instead as a mechanistic probe or a substrate for alternative metabolic pathways, such as those involving ω-oxidation [2].

Metabolic Intermediate β-Oxidation Pathway Analysis

Comparative Molecular Properties of Oxooctanoyl-CoA Isomers

The physical properties of different oxooctanoyl-CoA isomers, while subtle, necessitate careful analytical method development. 3-Oxooctanoyl-CoA has a molecular weight of 907.7 g/mol [1] and a water solubility of 3.07 g/L [2]. 6-Oxooctanoyl-CoA has a slightly different molecular weight of 907.71 g/mol . While these differences are small, they underscore the need for isomer-specific standards and validated analytical methods for accurate identification and quantification in complex biological matrices .

Analytical Chemistry LC-MS Method Development

Primary Research Applications for 7-Oxooctanoyl-CoA


Probing the Reductive Half-Reaction of Acyl-CoA Dehydrogenases

7-Oxooctanoyl-CoA and its related oxa-analogues are utilized as mechanistic probes to dissect the reductive half-reaction of medium-chain acyl-CoA dehydrogenase (MCAD). As shown by the comparative studies with thia- and oxaoctanoyl-CoA derivatives, the formation of the charge-transfer complex with the enzyme's FAD cofactor is highly sensitive to the nature and position of the heteroatom [1]. The weak and unstable complex formed by the 3-oxa analogue allows researchers to isolate and study specific steps, such as α-proton abstraction, without the confounding factor of rapid hydride transfer [1].

Investigating ω-Oxidation and Alternative Fatty Acid Metabolic Pathways

The 7-oxooctanoyl-CoA isomer is not part of the core mitochondrial β-oxidation spiral, unlike the 3-oxo isomer [2]. Its primary application lies in the study of ω-oxidation, a minor pathway that oxidizes the terminal methyl group of fatty acids. In this context, 7-oxooctanoyl-CoA serves as a specific substrate or intermediate to trace this pathway. It is also known to react with L-carnitine via carnitine O-palmitoyltransferase to form 7-oxooctanoylcarnitine, a step relevant to the transport and metabolism of these unusual acyl groups [3].

Development and Validation of Isomer-Specific LC-MS Analytical Methods

The distinct metabolic roles of oxooctanoyl-CoA isomers (e.g., 3-oxo, 6-oxo, 7-oxo) create a critical need for analytical methods that can differentiate and quantify them individually in biological samples. While standard LC-MS/MS methods exist for acyl-CoAs , the procurement of a pure 7-oxooctanoyl-CoA standard is essential for method development, validation, and as a calibration reference. This ensures accurate identification and quantification of the 7-oxo isomer, preventing misidentification with other isomers like 3-oxooctanoyl-CoA, which differ in molecular weight by less than 0.01 g/mol [4].

Structural and Biophysical Studies of Enzyme-Ligand Complexes

The comparative binding data for 3-oxaoctanoyl-CoA versus 3-thiaoctanoyl-CoA [1] highlights the utility of 7-oxooctanoyl-CoA and its analogues in structural biology. The reduced stability of the oxa-enzyme complex can be advantageous for obtaining co-crystals with a defined, yet potentially transient, conformational state of MCAD. This can provide unique insights into the enzyme's catalytic mechanism that cannot be gleaned from complexes formed with high-affinity, stable substrates like octanoyl-CoA or the 3-thia analogue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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